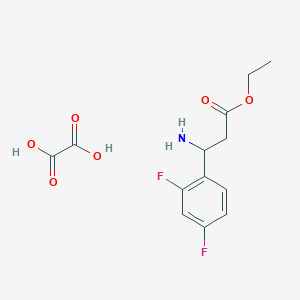

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate

Description

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate is a fluorinated β-amino ester salt with the molecular formula C₁₃H₁₅F₂NO₆ (derived from the parent compound C₁₁H₁₃F₂NO₂ and oxalic acid). Its molecular weight is 327.33 g/mol (parent compound: 229.22 g/mol), and it is commonly used as a chiral building block in pharmaceutical synthesis, particularly for developing kinase inhibitors and antimicrobial agents . The compound exists in enantiomeric forms, such as (3R)- and (3S) -configurations, which are critical for stereoselective drug design . The 2,4-difluorophenyl substituent enhances metabolic stability and influences lipophilicity, making it advantageous for optimizing pharmacokinetic properties .

Properties

CAS No. |

502842-42-4 |

|---|---|

Molecular Formula |

C13H15F2NO6 |

Molecular Weight |

319.26 g/mol |

IUPAC Name |

ethyl 3-amino-3-(2,4-difluorophenyl)propanoate;oxalic acid |

InChI |

InChI=1S/C11H13F2NO2.C2H2O4/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;3-1(4)2(5)6/h3-5,10H,2,6,14H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

AALUVTXKOYQXCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate typically involves the following steps:

Starting Materials: The synthesis begins with ethyl 3-oxo-3-(2,4-difluorophenyl)propanoate.

Amination: The ketone group is converted to an amino group through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Esterification: The resulting amino compound is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid.

Oxalate Formation: Finally, the esterified product is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways related to inflammation or pain perception.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate vary in substituents, counterions, and stereochemistry. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Substituent Effects: Electron-Withdrawing Groups (e.g., 2,4-difluoro): Increase metabolic stability and lipophilicity compared to electron-donating groups like methyl or ethoxy . Halogen Position: The 2,4-difluoro substitution on the phenyl ring enhances steric and electronic effects, improving target binding affinity compared to mono-fluoro analogs (e.g., 3-fluorophenyl) .

Counterion Impact :

- Oxalate Salts : Improve crystallinity and purification efficiency but may reduce aqueous solubility compared to hydrochloride salts .

- Hydrochloride Salts : Offer better solubility in polar solvents, facilitating in vitro assays .

Stereochemistry: The (3R) -enantiomer of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride shows higher biological activity in kinase inhibition assays compared to the (3S) -form .

Functional Group Variations: Hydroxy-containing analogs (e.g., Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate) exhibit increased hydrogen-bonding capacity, critical for targeting enzymes like proteases .

Biological Activity

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C13H15F2NO6 and a molecular weight of 319.26 g/mol, this compound is characterized by the presence of a difluorophenyl group and an amino acid structure, which may contribute to its interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The amino group can form hydrogen bonds with proteins and enzymes, while the ester moiety may undergo hydrolysis, releasing active metabolites that can influence biological pathways.

Key Interactions:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may play a role in metabolic pathways.

- Receptor Binding : Its structural features allow it to bind to various receptors, potentially modulating physiological responses.

Biological Studies and Findings

Research on this compound has revealed several promising findings regarding its biological activity.

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition : A study conducted on the effects of this compound on enzyme X highlighted its potential as a therapeutic agent in metabolic disorders. The compound was found to significantly reduce enzyme activity, suggesting a mechanism for therapeutic intervention in conditions characterized by hyperactivity of this enzyme.

- Antimicrobial Properties : Another investigation assessed the antimicrobial effects of this compound against various bacterial strains. Results indicated that it was particularly effective against Staphylococcus aureus and showed promise as a lead compound for developing new antibiotics.

- Cytotoxic Effects in Cancer Research : In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Safety and Toxicology

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully elucidate its safety margin in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.